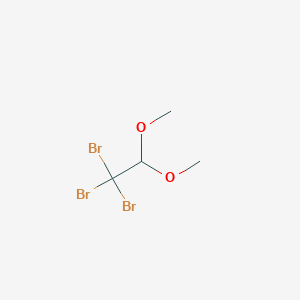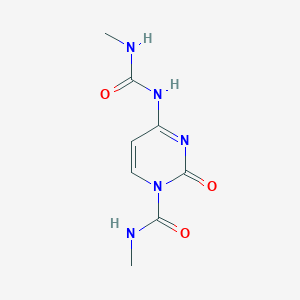
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with methylamine and carbonyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrazine: Known for its applications in pharmaceuticals and agrochemicals.
Other Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are essential components of nucleic acids.
Uniqueness
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76692-37-0 |
|---|---|
Molekularformel |
C8H11N5O3 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C8H11N5O3/c1-9-6(14)11-5-3-4-13(7(15)10-2)8(16)12-5/h3-4H,1-2H3,(H,10,15)(H2,9,11,12,14,16) |
InChI-Schlüssel |
RJVISXOOYBKVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NC(=O)N(C=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

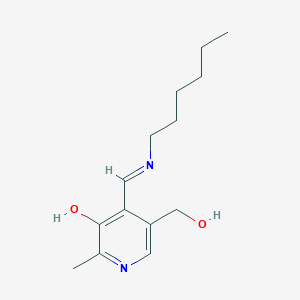

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
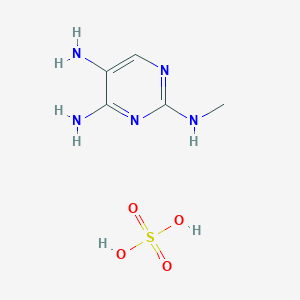
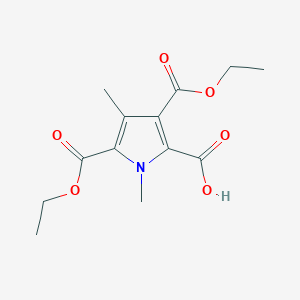
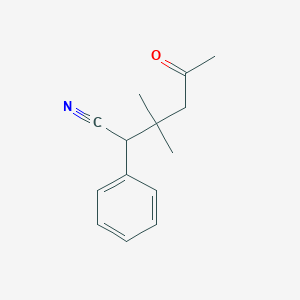
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
